molecular formula C12H13N3O4S B4325840 N-(4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No. B4325840
M. Wt: 295.32 g/mol
InChI Key: BAVCBFHHIXRAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, commonly known as NTOA, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound has gained significant attention due to its unique chemical properties, which make it an ideal candidate for use in various experiments and studies.

Mechanism of Action

The mechanism of action of NTOA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
NTOA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in the growth and proliferation of cancer cells. NTOA has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NTOA in lab experiments is its unique chemical properties, which make it an ideal candidate for use in various studies. However, one of the limitations of using NTOA is its toxicity, which can be harmful to researchers if not handled properly.

Future Directions

There are several future directions that can be explored in the study of NTOA. One of the areas of research could be the development of new drugs and pharmaceuticals based on the chemical properties of NTOA. Another area of research could be the study of the mechanism of action of NTOA, which could lead to a better understanding of its role in cancer therapy. Additionally, the toxicity of NTOA could be further studied to develop safer handling procedures.
Conclusion:
In conclusion, N-(4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has various applications in scientific research. Its unique chemical properties make it an ideal candidate for use in various experiments and studies. However, its toxicity must be handled with care. The future directions in the study of NTOA are promising and could lead to the development of new drugs and pharmaceuticals.

Scientific Research Applications

NTOA has been extensively studied for its various applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. NTOA has also been used in the development of new drugs and pharmaceuticals. It has been found to have potential anti-cancer properties and has been studied for its role in cancer therapy.

properties

IUPAC Name

N-(4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-11(7-10-12(17)13-5-6-20-10)14-8-1-3-9(4-2-8)15(18)19/h1-4,10H,5-7H2,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVCBFHHIXRAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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